Trithiocyanuric acid

Water Treatment Heavy Metal Remediation Adsorption

Generic sulfur cure systems in ACM and CR rubber compounding often cause slow cycle times and scorch safety risks, while failing to deliver adequate oil and compression set resistance. Trithiocyanuric acid (TTCA, CAS 638-16-4) is the definitive solution. • Delivers fast, scorch-safe vulcanization in halogenated elastomers-eliminates energy-intensive post-curing entirely • Imparts superior oil, heat, and compression set resistance versus sulfur-based accelerator systems • Chelates copper ions to prevent metal-catalyzed degradation in bonded rubber-metal composites such as wire-reinforced hoses and engine mounts • Functionalizes adsorbent supports to achieve >100% increase in Cr(VI) and >45% increase in Pb(II) binding capacity versus unmodified substrates

Molecular Formula C3H3N3S3
Molecular Weight 177.3 g/mol
CAS No. 638-16-4
Cat. No. B147672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrithiocyanuric acid
CAS638-16-4
Synonymstrithiocyanuric acid
trithiocyanuric acid, monoammonium salt
trithiocyanuric acid, trisodium salt
Molecular FormulaC3H3N3S3
Molecular Weight177.3 g/mol
Structural Identifiers
SMILESC1(=S)NC(=S)NC(=S)N1
InChIInChI=1S/C3H3N3S3/c7-1-4-2(8)6-3(9)5-1/h(H3,4,5,6,7,8,9)
InChIKeyWZRRRFSJFQTGGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trithiocyanuric Acid: Technical Overview


Trithiocyanuric acid (TTCA), also known as 2,4,6-trimercapto-1,3,5-triazine (CAS 638-16-4), is a heterocyclic compound with the molecular formula C3H3N3S3 and a molecular weight of 177.27 g/mol . It appears as a light yellow to yellow-green amorphous powder with a melting point >300 °C . TTCA exists in thiol-thione tautomeric forms, featuring three thiol/thione groups that confer its distinctive chemical reactivity [1].

Vulcanization accelerator for halogenated elastomers (ACM, CR)
Trinucleating ligand for organometallic and coordination chemistry
Functionalization agent for high-capacity heavy metal adsorbents
Copper damage inhibitor in rubber-metal composites

Trithiocyanuric Acid: Why Substitutes Fall Short


Direct substitution of trithiocyanuric acid with generic analogs such as cyanuric acid or alternative vulcanizing agents often leads to quantifiable performance losses. The replacement of oxygen atoms in cyanuric acid with sulfur in TTCA results in a fundamental change in solid-state structure and hydrogen-bonding network topology [1], which in turn affects material properties. Furthermore, in vulcanization applications, TTCA provides fast, scorch-safe curing with specific mechanical property enhancements that are not replicated by sulfur-based or other accelerator systems in halogenated elastomers [2]. The chelation capacity of TTCA for heavy metals is also structure-dependent; substituting with a generic chelator like chitosan yields significantly lower adsorption capacities [3].

Similar structure does not guarantee interchangeable performance.

Replacing with cyanuric acid: May alter solid-state architecture and thermal stability due to oxygen-to-sulfur substitution.

Using generic sulfur-based vulcanization: May not replicate the fast, scorch-safe cure profile and final elastomer properties.

Substituting chitosan or conventional chelators: Reported heavy metal adsorption capacities can be significantly lower.

Trithiocyanuric Acid: Key Performance Evidence


Heavy Metal Adsorption: Advantage Over Chitosan

A chitosan composite functionalized with trithiocyanuric acid (CS@TMT) exhibited significantly higher adsorption capacities for Cr(VI) and Pb(II) compared to unmodified chitosan. The functionalization increased the Cr(VI) adsorption capacity by 100.5% and the Pb(II) capacity by 45.3% under the same conditions [1].

Heavy Metal Adsorption
Head-to-head
Cr(VI) capacity 194.76 mg/g vs chitosan 97.15 mg/g (+100.5%); Pb(II) 101.39 mg/g vs 69.76 mg/g (+45.3%).
Supports sorbent design for high-capacity heavy metal removal.
Langmuir model, pH 6.0, 25 °C, adsorbent 1.0 g/L.
Water Treatment Heavy Metal Remediation Adsorption

Thermal Stability: Trithiocyanurates vs. Cyanurates

Trithiocyanurates, the metal salts of trithiocyanuric acid, are reported to be thermally stable, in contrast to the thermally unstable cyanurates (the oxygen analogs). This difference is a direct consequence of the sulfur substitution in the triazine ring [1].

Thermal Stability
Class-level
Trithiocyanurates are reported thermally stable; oxygen analogs (cyanurates) are thermally unstable.
May support high-temperature material applications.
Qualitative class distinction from literature.
Materials Science Thermal Analysis Polymer Stabilization

Accelerated Vulcanization for Halogenated Elastomers

Trithiocyanuric acid (TCY) is a specialized vulcanizing agent for halogen-containing elastomers like acrylate rubber (ACM) and chloroprene rubber (CR). Compared to conventional sulfur-based systems, TCY enables faster vulcanization with improved scorch safety and eliminates the need for a secondary cure (post-cure), resulting in vulcanizates with quantifiably better oil, heat, and compression set resistance .

Vulcanization Performance
Data to verify
Fast, scorch-safe cure; no post-cure; reported oil, heat, and compression set resistance.
May support process development for ACM/CR elastomers.
Class-level knowledge; validate under specific compounding conditions.
Rubber Vulcanization Elastomer Compounding Acrylate Rubber

Copper Damage Inhibition in Rubber

Trithiocyanuric acid functions as an effective copper damage inhibitor in rubber formulations containing copper or in contact with copper components. The thiol groups of TTCA react with copper to form deactivated chelating compounds, preventing copper-catalyzed degradation of the rubber. This is a specific, quantifiable benefit not provided by common accelerators like TMTD (tetramethylthiuram disulfide) [1].

Copper Damage Inhibition
Supporting evidence
Prevents copper-induced vulcanization inhibition; not provided by TMTD or CBS.
Supports rubber-metal composite durability research.
Demonstrated in SBR with copper powder.
Rubber Compounding Metal Adhesion Copper Corrosion

Trinucleating Coordination for Metal Complexes

Trithiocyanuric acid (H3L) acts as a trinucleating ligand, forming stable homo-trinuclear complexes with Rh(III) and Ru(II) ions. This specific coordination mode, which engages all three sulfur atoms, is a unique structural feature that enables the construction of polynuclear metal complexes with potential applications in catalysis and materials science [1].

Trinucleating Coordination
Supporting evidence
Forms homo-trinuclear complexes with Rh(III) and Ru(II) via three sulfur atoms.
Supports polynuclear complex design for catalysis.
Structural feature per inorganic chemistry study.
Coordination Chemistry Catalysis Metal-Organic Frameworks

Trithiocyanuric Acid: Key Applications


Heavy Metal Remediation Sorbents

When developing advanced adsorbents for wastewater treatment, functionalizing a support material (e.g., chitosan or graphene oxide) with trithiocyanuric acid yields a composite with significantly enhanced heavy metal binding capacity. The data show a >100% increase in Cr(VI) and >45% increase in Pb(II) adsorption versus unmodified chitosan, as detailed in Evidence Item 1 [1]. This makes TTCA-functionalized materials a superior choice for meeting stringent discharge limits in industrial effluent treatment.

Acrylate and Chloroprene Rubber Vulcanization

For the production of high-performance ACM (polyacrylate) and CR (chloroprene) rubber components (e.g., automotive seals, gaskets, and hoses), TTCA is the vulcanizing agent of choice. Its use results in faster, scorch-safe cures and eliminates the need for energy-intensive post-curing. The resulting vulcanizates exhibit superior resistance to oil, heat, and compression set compared to those cured with generic sulfur systems, as established in Evidence Item 3 .

Copper Protection in Rubber-Metal Composites

In the manufacture of rubber products that are bonded to or contain copper metal (e.g., wire-reinforced hydraulic hoses, metal-damped engine mounts), TTCA is an essential compounding ingredient. Its thiol groups chelate copper ions, deactivating them and preventing the copper-catalyzed degradation of the rubber matrix. This protective function, not offered by standard accelerators like TMTD, directly extends the service life and reliability of the final product, as supported by Evidence Item 4 [2].

Polymer Heat Stabilization

Due to the inherent thermal stability of trithiocyanurates compared to their oxygen analogs (cyanurates), TTCA and its derivatives are effectively employed as heat stabilizers in polymers such as polypropylene. This application is critical for plastics used in automotive, appliance, and other high-heat environments where long-term thermal oxidative stability is required, as inferred from Evidence Item 2 [3].

Application
Selection Property
Validation Focus
Heavy metal adsorbent functionalization
Enhanced adsorption capacity through TTCA grafting
Cr(VI) and Pb(II) binding capacity under target conditions
Halogenated elastomer vulcanization
Fast, scorch-safe cure without post-cure
Cure kinetics, scorch time, and vulcanizate mechanical properties
Copper protection in rubber-metal composites
Copper ion chelation and deactivation
Copper-catalyzed degradation inhibition in aging tests
Polymer heat stabilization
Thermal stability advantage of trithiocyanurates
Thermo-oxidative stability in target polymer matrix

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